molecular formula C22H19NO3 B5777647 2-[(diphenylacetyl)amino]-5-methylbenzoic acid

2-[(diphenylacetyl)amino]-5-methylbenzoic acid

Cat. No. B5777647
M. Wt: 345.4 g/mol
InChI Key: OGHQNPAFVHRSDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(diphenylacetyl)amino]-5-methylbenzoic acid, commonly known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used to treat pain, inflammation, and fever. This drug is available in various forms, including tablets, capsules, and injections. Diclofenac is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.

Mechanism of Action

Diclofenac exerts its pharmacological effects by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a crucial role in inflammation, pain, and fever. By inhibiting COX enzymes, Diclofenac reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
Diclofenac has several biochemical and physiological effects. It reduces the production of prostaglandins, which are involved in inflammation, pain, and fever. Diclofenac also inhibits the migration of leukocytes to the site of inflammation, which reduces inflammation. Moreover, Diclofenac has been shown to inhibit the production of reactive oxygen species (ROS), which are involved in oxidative stress and tissue damage.

Advantages and Limitations for Lab Experiments

Diclofenac has several advantages for lab experiments. It is a well-established drug that has been extensively studied, and its pharmacological effects are well-documented. Diclofenac is also readily available and relatively inexpensive. However, Diclofenac has some limitations for lab experiments. It has a relatively short half-life, which may limit its effectiveness in some experiments. Moreover, Diclofenac may have off-target effects that could confound the results of some experiments.

Future Directions

There are several future directions for the study of Diclofenac. One potential direction is the investigation of its potential use in cancer treatment. Diclofenac has been shown to inhibit the growth of cancer cells in vitro and in vivo, and further studies could elucidate its mechanism of action and potential clinical applications. Another potential direction is the investigation of its effects on the gut microbiome. Recent studies have suggested that 2-[(diphenylacetyl)amino]-5-methylbenzoic acids may have an impact on the gut microbiome, and further studies could investigate the potential implications of this effect. Additionally, further studies could investigate the potential use of Diclofenac in combination with other drugs or therapies.

Synthesis Methods

Diclofenac can be synthesized by several methods. The most common method involves the reaction of 2-amino-5-methylbenzoic acid with diphenylacetyl chloride in the presence of a base such as triethylamine. The resulting product is purified by recrystallization from a suitable solvent. Other methods involve the use of different starting materials and reagents, such as 2-chloro-5-methylbenzoic acid and phenylacetic acid.

Scientific Research Applications

Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects. It has been used to treat various conditions, including rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, and menstrual cramps. Diclofenac has also been investigated for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Moreover, Diclofenac has been used as a model drug in various pharmacological and toxicological studies.

properties

IUPAC Name

2-[(2,2-diphenylacetyl)amino]-5-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO3/c1-15-12-13-19(18(14-15)22(25)26)23-21(24)20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,20H,1H3,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHQNPAFVHRSDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Diphenylacetyl)amino]-5-methylbenzoic acid

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